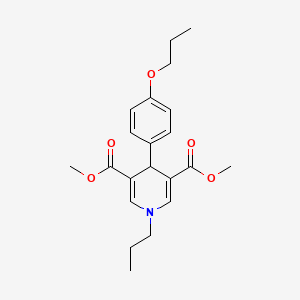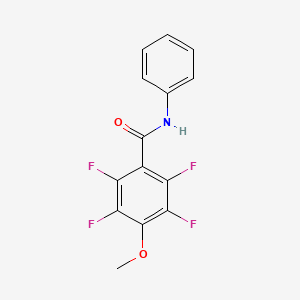
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PPAP, is a compound that has gained attention in recent years due to its potential applications in scientific research. PPAP is a synthetic derivative of a natural compound found in the plant Mitragyna speciosa, also known as kratom.
科学的研究の応用
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Parkinson's and Alzheimer's. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cognitive enhancer and may improve memory and learning.
作用機序
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase mitochondrial function and ATP production. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have anti-inflammatory effects and may reduce oxidative stress.
実験室実験の利点と制限
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a variety of conditions. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. For example, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is not water-soluble, which may limit its use in certain types of experiments. Additionally, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several potential future directions for research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate-based therapeutics for neurodegenerative diseases. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have potential applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on neurotransmitter systems. Finally, there is a need for more in vivo studies to determine the safety and efficacy of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in living organisms.
Conclusion:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential applications in scientific research. Its neuroprotective and cognitive-enhancing effects make it an attractive target for further study. While there are some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments, its relative ease of synthesis and stability make it a promising research tool. Future research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may lead to the development of new therapeutics for neurodegenerative diseases and other neurological disorders.
特性
IUPAC Name |
dimethyl 4-(4-propoxyphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-11-22-13-17(20(23)25-3)19(18(14-22)21(24)26-4)15-7-9-16(10-8-15)27-12-6-2/h7-10,13-14,19H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJOCBRWBCQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OCCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-phenyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4817828.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4817836.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4817842.png)

![1-allyl-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4817857.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4817859.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4817860.png)
![3-[4-(2-iodo-4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4817868.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4817875.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817877.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4817895.png)

![N-[3-(dimethylamino)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4817911.png)